

# Compound T-0156: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: T-0156

Cat. No.: B1222190

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An In-depth Guide to a Potent and Selective Phosphodiesterase Type 5 Inhibitor

## Abstract

Compound **T-0156** is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.<sup>[1]</sup> This technical guide provides a comprehensive overview of **T-0156** for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacological effects, and available in vitro and in vivo data. It also includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this compound.

## Introduction

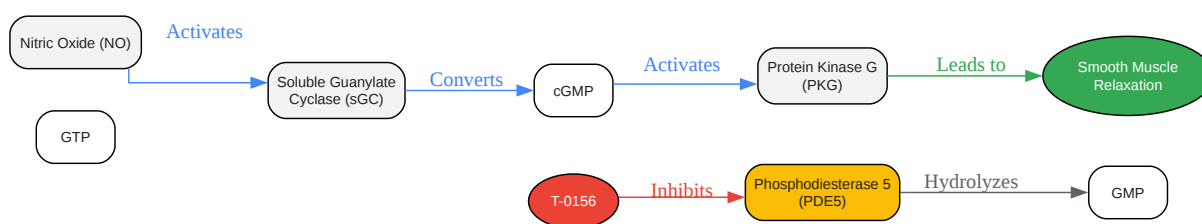
Compound **T-0156**, with the IUPAC name Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is a selective inhibitor of phosphodiesterase type 5 (PDE5).<sup>[2]</sup> PDE5 is a key enzyme in the cGMP-specific signaling pathway, and its inhibition leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP).<sup>[1]</sup> This mechanism of action is the basis for the therapeutic effects of approved PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. **T-0156** has been shown to be a more potent and selective inhibitor of PDE5 compared to the first-generation inhibitor, sildenafil.

Chemical and Physical Properties

Property	Value
IUPAC Name	Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-[(pyrimidin-2-yl)methoxy]-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate
CAS Number	324572-93-2
Chemical Formula	C31H29N5O7
Molar Mass	583.601 g·mol <sup>-1</sup>

## Mechanism of Action

**T-0156** exerts its pharmacological effects by competitively inhibiting the PDE5 enzyme.[3] PDE5 is responsible for the hydrolysis of cGMP to GMP. By blocking this enzymatic activity, **T-0156** leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.



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Mechanism of action of **T-0156**.

## Pharmacological Data

## In Vitro Potency and Selectivity

**T-0156** has demonstrated high potency and selectivity for PDE5 in enzymatic assays. Its inhibitory concentration (IC<sub>50</sub>) for PDE5 is significantly lower than for other phosphodiesterase isozymes, indicating a favorable selectivity profile.

Phosphodiesterase Isozyme	T-0156 IC <sub>50</sub> (nM)	Sildenafil IC <sub>50</sub> (nM)
PDE1	>10,000	280
PDE2	>10,000	>10,000
PDE3	>10,000	7,600
PDE4	>10,000	>10,000
PDE5	0.23	3.5
PDE6	56	22

Data sourced from Mochida et al., 2002.[\[3\]](#)

## In Vivo Efficacy

Studies in animal models have confirmed the in vivo efficacy of **T-0156**.

### 3.2.1. Effect on Rabbit Corpus Cavernosum

In isolated rabbit corpus cavernosum tissue, **T-0156** increased cGMP levels and induced relaxation. It also potentiated electrical field stimulation-induced relaxation in a concentration-dependent manner.

Treatment	cGMP Level (pmol/mg protein)	Relaxation (%)
Vehicle	1.1 ± 0.4	12.3 ± 10.1
T-0156 (100 nM)	6.0 ± 1.5	76.9 ± 19.8

Data sourced from Mochida et al., 2002.[3]

### 3.2.2. Effect on Penile Tumescence in Anesthetized Dogs

Intraduodenal administration of **T-0156** potentiated pelvic nerve stimulation-induced penile tumescence in anesthetized dogs. The effect of **T-0156** was found to be more potent than that of sildenafil.

Compound	Dose (µg/kg)	Potentialiation of Tumescence (%)	Plasma Concentration (ng/mL)
T-0156	10	181.5 ± 31.1	16.7 ± 1.6
Sildenafil	100	190.0 ± 37.9	78.8 ± 5.3

Data sourced from a 2002 study on the pharmacological effects of **T-0156**.

## Pharmacokinetics and Toxicology

### Pharmacokinetics

Specific pharmacokinetic data for **T-0156**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. However, as a member of the PDE5 inhibitor class, it is anticipated to undergo hepatic metabolism, primarily by cytochrome P450 enzymes, and be excreted in both feces and urine. The rate of absorption and bioavailability would likely be influenced by factors such as formulation and food intake.

### Toxicology

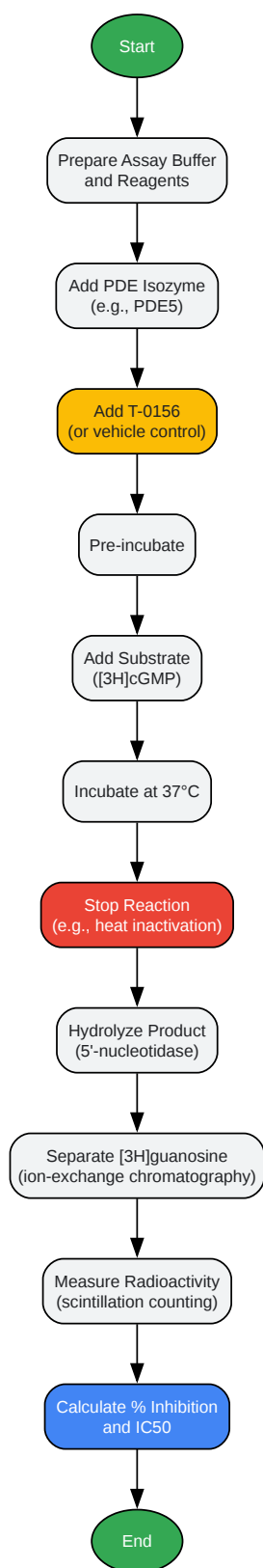
Detailed toxicology and safety pharmacology studies for **T-0156** are not publicly available. Preclinical safety evaluation for a novel compound in this class would typically involve a battery of in vitro and in vivo studies to assess its potential for cardiovascular, respiratory, and central nervous system side effects, as well as genotoxicity, carcinogenicity, and reproductive toxicity. A study comparing **T-0156** and sildenafil in dogs noted that while high doses of both compounds affected the electroretinogram, the effects of **T-0156** were weaker than those of

sildenafil at equivalent doses, suggesting a potentially better safety profile concerning retinal effects.

## Experimental Protocols

### PDE Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against different phosphodiesterase isozymes.



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Workflow for PDE enzyme inhibition assay.

#### Methodology:

- **Preparation:** Prepare an assay buffer containing Tris-HCl, MgCl<sub>2</sub>, and other necessary cofactors.
- **Reaction Setup:** In a microplate, add the specific PDE isozyme to the assay buffer.
- **Compound Addition:** Add varying concentrations of **T-0156** or the vehicle control.
- **Pre-incubation:** Pre-incubate the mixture for a defined period at room temperature.
- **Initiation:** Initiate the reaction by adding the substrate, [3H]cGMP.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time.
- **Termination:** Stop the reaction by heat inactivation or addition of a stop solution.
- **Product Conversion:** Add 5'-nucleotidase to hydrolyze the resulting [3H]GMP to [3H]guanosine.
- **Separation:** Separate the unreacted [3H]cGMP from the [3H]guanosine product using anion-exchange resin columns.
- **Quantification:** Measure the radioactivity of the eluted [3H]guanosine using a scintillation counter.
- **Analysis:** Calculate the percentage of inhibition for each compound concentration and determine the IC<sub>50</sub> value by non-linear regression analysis.

## Isolated Tissue Relaxation Assay (Rabbit Corpus Cavernosum)

This protocol describes a method to assess the effect of **T-0156** on smooth muscle relaxation in isolated corpus cavernosum tissue.

#### Methodology:

- **Tissue Preparation:** Isolate corpus cavernosum strips from male rabbits and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- **Equilibration:** Allow the tissues to equilibrate under a resting tension of 2 g for at least 60 minutes.
- **Contraction:** Induce a submaximal contraction with an alpha-adrenergic agonist, such as phenylephrine.
- **Compound Addition:** Once a stable contraction is achieved, add cumulative concentrations of **T-0156** to the organ bath.
- **Data Recording:** Record the changes in isometric tension using a force transducer.
- **Analysis:** Express the relaxation as a percentage of the pre-contracted tension and calculate the EC<sub>50</sub> value for relaxation.

To measure cGMP levels, tissues are treated with the compound or vehicle, snap-frozen in liquid nitrogen, and then homogenized. cGMP levels are then quantified using a commercially available enzyme immunoassay (EIA) kit.

## Potential Applications and Future Directions

As a potent and selective PDE5 inhibitor, **T-0156** holds potential for therapeutic applications in conditions where PDE5 is overactive or where potentiation of the NO/cGMP signaling pathway is beneficial. These include erectile dysfunction, pulmonary arterial hypertension, and potentially other cardiovascular and neurological disorders. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models. The high potency and selectivity of **T-0156** also make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of PDE5.

## Conclusion

Compound **T-0156** is a highly potent and selective second-generation phosphodiesterase type 5 inhibitor. The available in vitro and in vivo data demonstrate its superior inhibitory activity against PDE5 compared to sildenafil and its efficacy in relevant animal models. While



comprehensive pharmacokinetic and toxicology data are not yet publicly available, its pharmacological profile suggests it could be a promising candidate for further drug development or a valuable research tool for studying the cGMP signaling pathway. This technical guide provides a foundational understanding of **T-0156** for the scientific community.

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